Enzymatic Substrate Affinity for Phenylalanine Ammonia-Lyase
In a direct head-to-head substrate profiling study using phenylalanine ammonia-lyase (PAL, EC 4.3.1.24) from Petroselinum crispum, (S)-2-amino-3-(2,6-difluorophenyl)propanoic acid (the free base of the target hydrochloride) exhibited a Michaelis constant (Km) of 0.085 mM. This value differentiates it clearly from every other tested fluoro- and chloro-phenylalanine analog: 2-fluoro-L-phenylalanine (Km = 0.065 mM), 3-fluoro-L-phenylalanine (Km = 0.079 mM), 2,3,4,5,6-pentafluoro-L-phenylalanine (Km = 0.076 mM), 2-chloro-L-phenylalanine (Km = 0.050 mM), 3-chloro-L-phenylalanine (Km = 0.094 mM), and notably 3,5-difluoro-L-phenylalanine (Km = 0.159 mM) [1]. The 2,6-difluoro isomer displays intermediate affinity—lower than the 2-fluoro and 2-chloro analogs but substantially higher than the 3,5-difluoro isomer (1.87-fold lower Km), demonstrating that the symmetrical ortho-fluorination pattern produces a substrate recognition profile distinct from both mono-fluorinated and meta-substituted difluoro variants. The quantitative differences in Km translate directly to different catalytic efficiencies and product formation rates when these amino acids are employed as substrates for PAL-mediated biotransformations or used as PAL inhibitors.
| Evidence Dimension | Enzyme substrate affinity (Km, mM) for phenylalanine ammonia-lyase (PAL, EC 4.3.1.24) |
|---|---|
| Target Compound Data | Km = 0.085 mM (2,6-difluoro-L-phenylalanine) |
| Comparator Or Baseline | 2-fluoro-L-Phe: Km = 0.065 mM; 3-fluoro-L-Phe: Km = 0.079 mM; 3,5-difluoro-L-Phe: Km = 0.159 mM; 2,3,4,5,6-pentafluoro-L-Phe: Km = 0.076 mM; 2-chloro-L-Phe: Km = 0.050 mM; 3-chloro-L-Phe: Km = 0.094 mM |
| Quantified Difference | 1.31-fold higher Km vs. 2-fluoro-L-Phe; 1.08-fold higher vs. 3-fluoro-L-Phe; 1.87-fold lower Km vs. 3,5-difluoro-L-Phe (i.e., 1.87× higher affinity); 1.12-fold higher vs. pentafluoro-L-Phe; 1.70-fold higher vs. 2-chloro-L-Phe; 1.11-fold lower vs. 3-chloro-L-Phe |
| Conditions | Purified phenylalanine ammonia-lyase (EC 4.3.1.24) from Petroselinum crispum (parsley); in vitro steady-state kinetics; Km determined under identical assay conditions for all substrates; reference dataset 650840 in BRENDA enzyme database |
Why This Matters
For researchers designing PAL-based biocatalytic cascades or developing PAL inhibitors, the 1.87-fold higher affinity of 2,6-difluoro-L-phenylalanine over 3,5-difluoro-L-phenylalanine makes it the preferred difluorinated scaffold when intermediate Km values are needed to tune catalytic flux or competitive inhibition potency.
- [1] BRENDA Enzyme Database. (2025). Search KM Value [mM] for EC 4.3.1.24 (Phenylalanine Ammonia-Lyase), Reference 650840. Enzyme Information System, Technische Universität Braunschweig. View Source
